![molecular formula C14H14N2OS B1430708 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803610-67-4](/img/structure/B1430708.png)
3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Overview
Description
3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CPCPT-2A) is a novel small molecule that has recently been developed as an important research tool in the field of medicinal chemistry. CPCPT-2A is a highly versatile compound that can be used in a variety of applications, including drug discovery and development, protein-protein interactions, and structural biology. The synthesis of CPCPT-2A is relatively simple and straightforward, and it has been shown to be a potent inhibitor of several enzymes, including protein kinases and phosphatases. In addition, CPCPT-2A has been used to study the structure and function of several proteins and to investigate the mechanism of action of various drugs.
Scientific Research Applications
3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been used in a variety of scientific research applications. It has been used to study the structure and function of several proteins, including protein kinases and phosphatases. It has also been used to investigate the mechanism of action of various drugs. Furthermore, 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been used to study protein-protein interactions, which are important for understanding the structure and function of proteins.
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic structure in many drugs and is known to interact with various biological targets . .
Mode of Action
The mode of action would depend on the specific biological target. Pyridine derivatives can have diverse modes of action, including acting as enzyme inhibitors, receptor agonists or antagonists, and more .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyridine derivatives are involved in a wide range of biochemical processes .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine in laboratory experiments is that it is a highly versatile compound that can be used in a variety of applications. Furthermore, the synthesis of 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is relatively simple and straightforward. However, the use of 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine in laboratory experiments is limited by its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine include further studies into its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted into the structure and function of proteins that are inhibited by 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine. Furthermore, further studies could be conducted into the anti-inflammatory and anti-oxidant effects of 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine. Finally, further research could be conducted into the development of new and improved synthetic methods for the synthesis of 3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine.
properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-8-5-6-9(7-16-8)13(17)12-10-3-2-4-11(10)18-14(12)15/h5-7H,2-4,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILSFCZKSGJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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